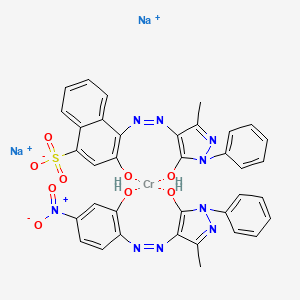
2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)” is a complex organic molecule that features multiple functional groups, including azo, nitro, hydroxy, and sulfonate groups. This compound is likely to be used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:
Formation of the Azo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.
Introduction of Nitro and Hydroxy Groups: These functional groups can be introduced through nitration and subsequent reduction or hydrolysis reactions.
Formation of Pyrazolone Ring: This involves cyclization reactions using appropriate precursors.
Chromate Complex Formation: The final step would involve complexation with chromate ions in the presence of sodium ions to form the sodium salt.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, chromatography, or recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Due to the presence of nitro and azo groups.
Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the aromatic rings.
Complexation Reactions: With metal ions due to the presence of sulfonate and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc dust.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation might lead to the formation of nitroso or nitro derivatives.
科学的研究の応用
Chemistry
Dye and Pigment Industry: Due to the presence of azo groups, which are known for their vibrant colors.
Analytical Chemistry: As a reagent for detecting metal ions or other analytes.
Biology and Medicine
Biological Staining: For visualizing cellular components under a microscope.
Pharmaceuticals: Potential use as a drug or drug intermediate due to its complex structure.
Industry
Catalysts: In various chemical reactions due to the presence of chromate ions.
Material Science: As a component in the synthesis of advanced materials.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
As a Dye: The azo group would interact with the substrate, leading to color formation.
As a Catalyst: The chromate ion would facilitate redox reactions by alternating between different oxidation states.
類似化合物との比較
Similar Compounds
Azo Dyes: Such as methyl orange and Congo red.
Chromate Complexes: Such as potassium dichromate and sodium chromate.
特性
分子式 |
C36H28CrN9Na2O9S+ |
|---|---|
分子量 |
860.7 g/mol |
IUPAC名 |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1/p-1 |
InChIキー |
RNENDSQHMXUDBE-UHFFFAOYSA-M |
正規SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


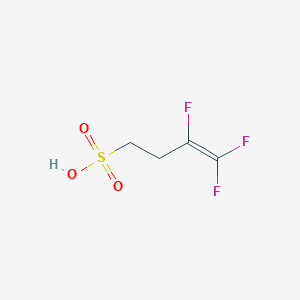
![2-Propenamide, N-[3-[[5-(3-quinolinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-](/img/structure/B14796480.png)
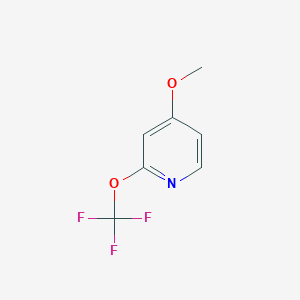
![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
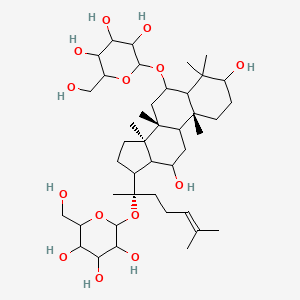
![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
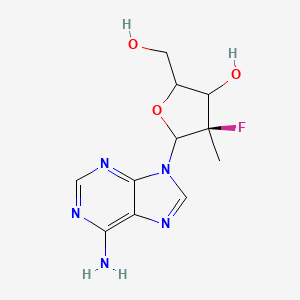
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
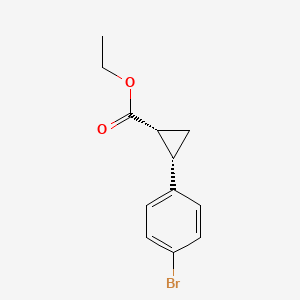
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
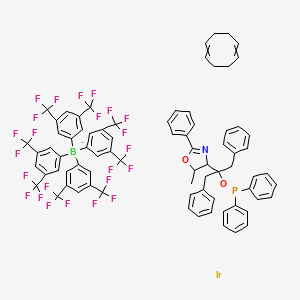
![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
![Tert-butyl 2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate](/img/structure/B14796548.png)
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)
